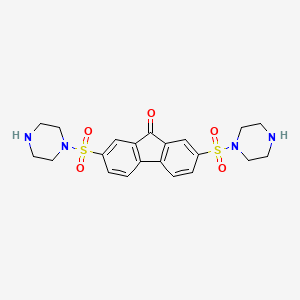
2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one is a useful research compound. Its molecular formula is C21H24N4O5S2 and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one is a synthetic compound notable for its unique chemical structure, which features a fluorenone core with piperazine sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. Its molecular formula is C21H26N4O4S2, indicating a complex arrangement that may facilitate interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Fluorenone Core : This is achieved through standard organic synthesis techniques involving aromatic substitutions.
- Sulfonylation : Piperazine derivatives react with a sulfonating agent to introduce sulfonamide linkages.
- Purification : Techniques such as silica gel chromatography or recrystallization are employed to obtain high-purity products.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. Key findings include:
- Anticancer Properties : The compound has been shown to inhibit specific protein kinases involved in tumor growth. In vitro studies have demonstrated its ability to impede cancer cell proliferation by targeting pathways essential for tumor survival .
- Antimicrobial Activity : Similar compounds with piperazine and sulfonamide linkages have exhibited antifungal and antibacterial properties, suggesting that this compound may also possess similar therapeutic potentials.
The mechanism of action for this compound involves:
- Kinase Inhibition : The compound interacts with ATP-binding sites of kinases, forming hydrogen bonds and hydrophobic interactions that prevent substrate binding and subsequent phosphorylation events critical for cell cycle progression and survival.
- Molecular Docking Studies : In silico modeling has shown that the compound can effectively bind to key residues within the active sites of targeted kinases, enhancing its potential as a lead molecule for further development .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals insights into its unique properties and potential applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)sulfonylphenol | Sulfonamide group attached to phenolic structure | Antifungal activity |
| 3-(4-Methylpiperazine-1-sulfonyl)phenylamine | Simple amine substitution | Known for anti-inflammatory effects |
| 2-(4-Methylpiperazin-1-yl)sulfonylbenzaldehyde | Aldehyde functional group | Exhibits antimicrobial properties |
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Assays : A study reported an IC50 value for this compound in inhibiting kinase activity at concentrations ranging from 50 μM to lower thresholds, demonstrating its potency compared to standard controls like staurosporine .
- Structural Optimization : Research focusing on lead optimization for TOPK inhibitors highlighted the symmetrical nature of this compound, which facilitates chemical synthesis and enhances its pharmacological profile .
Propriétés
IUPAC Name |
2,7-bis(piperazin-1-ylsulfonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c26-21-19-13-15(31(27,28)24-9-5-22-6-10-24)1-3-17(19)18-4-2-16(14-20(18)21)32(29,30)25-11-7-23-8-12-25/h1-4,13-14,22-23H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGKCPLGPKHRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCNCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














